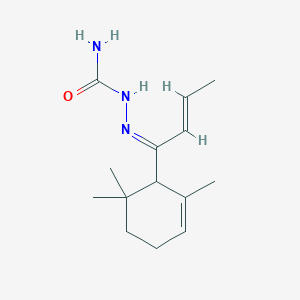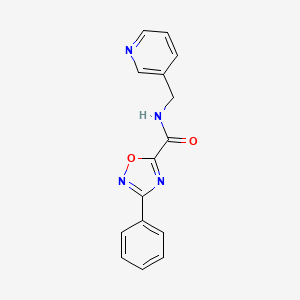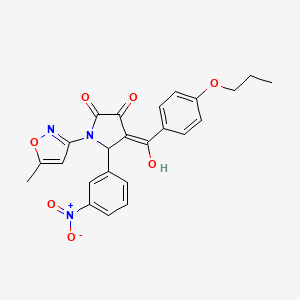
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone (TCC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCC is a semicarbazone derivative of 2,4-pentanedione, which is widely used as a chelating agent and a building block for the synthesis of various organic compounds. TCC has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research.
Mecanismo De Acción
The mechanism of action of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has also been shown to inhibit the activity of various proteins involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to exhibit various biochemical and physiological effects. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to exhibit antimicrobial activity against various microorganisms such as bacteria and fungi. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone in laboratory experiments include its relatively simple synthesis, low cost, and wide range of potential applications. However, the limitations of using 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone in laboratory experiments include its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the study of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone. One potential direction is the development of new antibiotics based on the antimicrobial activity of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone. Another potential direction is the development of new anticancer therapies based on the anticancer activity of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone. In addition, further studies are needed to fully understand the mechanism of action of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone involves the reaction of 2,4-pentanedione with semicarbazide hydrochloride in the presence of sodium acetate and acetic acid. The reaction proceeds via the formation of a semicarbazone intermediate, which is then further reacted with cyclohexanone to yield 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone. The synthesis of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone is relatively simple and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been widely studied for its potential applications in various fields such as medicine, biology, and chemistry. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to exhibit antimicrobial activity against various microorganisms, making it a promising candidate for the development of new antibiotics. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has also been shown to exhibit anticancer activity, making it a potential candidate for the development of new cancer therapies. In addition, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to exhibit antioxidant activity, making it a potential candidate for the development of new antioxidant agents.
Propiedades
IUPAC Name |
[(E)-[(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enylidene]amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-5-7-11(16-17-13(15)18)12-10(2)8-6-9-14(12,3)4/h5,7-8,12H,6,9H2,1-4H3,(H3,15,17,18)/b7-5+,16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRBTMWEVBDBJW-LLPGWTFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=NNC(=O)N)C1C(=CCCC1(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=N\NC(=O)N)/C1C(=CCCC1(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331278.png)
![(2R,3S)-3-amino-4-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutan-2-ol](/img/structure/B5331298.png)


![N-methyl-7-(3-methylbut-2-enoyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331317.png)
![N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide](/img/structure/B5331336.png)
![N-(3-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5331340.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5331348.png)
![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5331357.png)
![2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile](/img/structure/B5331367.png)
![2-butyl-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5331371.png)
![4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid](/img/structure/B5331376.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5331380.png)
